metabolic pathways of doxylamine to beta-D-glucuronide in humans
metabolic pathways of doxylamine to beta-D-glucuronide in humans
Metabolic Pathways of Doxylamine to β -D-Glucuronide in Humans: A Comprehensive Technical Guide
Executive Summary
Doxylamine is an ethanolamine-derived H1-receptor antagonist widely utilized in clinical pharmacology for its antihistaminic, antiemetic, and sedative properties . While its pharmacokinetic clearance is heavily influenced by Phase I cytochrome P450 (CYP450) N-demethylation, Phase II conjugation—specifically glucuronidation—serves as a dominant and critical elimination mechanism .
This whitepaper provides an in-depth mechanistic analysis of the biotransformation of doxylamine to its β -D-glucuronide conjugates in humans. Designed for drug development professionals and analytical toxicologists, this guide details the enzymatic causality, structural elucidation, and the self-validating analytical methodologies required to accurately quantify these labile metabolites.
Mechanistic Framework: The N(+)-Glucuronidation Pathway
Historically, early metabolic profiling of doxylamine in mammalian models identified highly polar urinary conjugates that were mischaracterized in literature as "doxylamine O-glucuronides" [[1]]([Link]). However, doxylamine lacks a native hydroxyl group for direct O-glucuronidation. While Phase I oxidized metabolites can undergo O-glucuronidation, the primary direct Phase II conjugate of the parent drug is structurally distinct.
In humans, the N(+)-glucuronidation of aliphatic tertiary amines is a prominent metabolic phenomenon . Doxylamine undergoes direct conjugation at its tertiary amine nitrogen, reacting with the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to form doxylamine N(+)- β -D-glucuronide .
The Causality of Clearance: The formation of this quaternary ammonium cation drastically shifts the molecule's partition coefficient. By making the metabolite highly hydrophilic, the body effectively traps the conjugate in the renal filtrate, preventing passive tubular reabsorption and accelerating urinary excretion . Advanced techniques, including thermospray mass spectrometry (TSP/MS), have been pivotal in preserving and structurally identifying these delicate, intact conjugates .
Enzymatic Causality: The Role of UGT1A4 and UGT2B10
The formation of doxylamine β -D-glucuronide is tightly regulated by specific UDP-glucuronosyltransferase (UGT) isoforms in the hepatic endoplasmic reticulum.
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UGT1A4: Traditionally recognized as the primary enzyme responsible for the N-glucuronidation of tertiary amines and imidazoles . UGT1A4 possesses a high catalytic capacity ( Vmax ) for multi-aromatic, lipophilic substrates like doxylamine.
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UGT2B10: Recent recombinant enzyme screenings have identified UGT2B10 as a highly specialized enzyme with profound affinity (low Km ) for tertiary amines .
Structural Causality: The enzymatic preference lies in the active site architecture of UGT2B10 and UGT1A4. These pockets uniquely accommodate the steric bulk of doxylamine's dual aromatic rings (phenyl and pyridinyl) while perfectly positioning the tertiary amine for a nucleophilic attack on the C1 carbon of the UDPGA co-factor .
Doxylamine Hepatic Biotransformation Pathway (Phase I & II)
Quantitative Profiling of Glucuronide Metabolites
The metabolic profile of doxylamine in human urine reveals a complex mixture of unchanged drug, Phase I demethylated products, and Phase II conjugates . The table below summarizes the key glucuronidated species targeted during pharmacokinetic profiling.
| Metabolite | Chemical Nature | Primary Enzyme(s) | Excretion Route |
| Doxylamine N(+)- β -D-glucuronide | Quaternary Ammonium N-Glucuronide | UGT1A4, UGT2B10 | Predominantly Urinary |
| N-desmethyldoxylamine glucuronide | Secondary Amine N-Glucuronide | UGT1A4, UGT1A3 | Urinary / Fecal |
| N,N-didesmethyldoxylamine glucuronide | Primary Amine N-Glucuronide | UGT1A3, UGT1A4 | Urinary / Fecal |
(Note: Older literature frequently refers to these as O-glucuronides , but modern structural consensus confirms N-linkages for the amine conjugates .)
Validated Analytical Protocol: LC-HRMS/MS Workflow
Expertise & Causality: Quantifying quaternary ammonium glucuronides presents significant analytical hurdles. These conjugates are thermally labile and non-volatile, rendering Gas Chromatography-Mass Spectrometry (GC-MS) largely ineffective without prior enzymatic cleavage . Liquid Chromatography-High Resolution Tandem Mass Spectrometry (LC-HRMS/MS) is the gold standard, allowing for the detection of the intact protonated molecule [M+H]+ and its characteristic fragment ions [[2]]([Link]) [[3]]([Link]). Because doxylamine is prone to in-source fragmentation, soft ionization parameters are strictly required .
The Self-Validating System: To ensure absolute trustworthiness in the quantification of doxylamine β -D-glucuronide, this protocol employs a split-sample approach. By measuring the intact conjugate directly in Aliquot A, and measuring the total liberated parent drug after enzymatic hydrolysis in Aliquot B, the system provides a mathematical cross-validation: (Total Parent - Free Parent = Conjugated Parent).
Step-by-Step Methodology
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Sample Preparation & Internal Standardization:
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Thaw human urine samples at room temperature.
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Spike 500 μ L of urine with 10 μ L of Doxylamine-d5 (stable isotope-labeled internal standard). Causality: This corrects for matrix effects and ion enhancement/suppression inherent to multi-aromatic CNS drugs .
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Sample Splitting (The Validation Mechanism):
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Divide the spiked sample into two equal 250 μ L aliquots (Aliquot A and Aliquot B).
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Enzymatic Hydrolysis (Aliquot B only):
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Add 50 μ L of sodium acetate buffer (pH 5.0) to Aliquot B.
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Introduce 1,000 units of β -glucuronidase/arylsulfatase (derived from Helix pomatia) [[4]]([Link]).
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Causality: This specific enzyme robustly cleaves the β -D-glucuronide linkage, reverting the conjugate back to free doxylamine. Incubate at 37°C for 16 hours.
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Solid Phase Extraction (SPE):
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Process both Aliquot A (intact) and Aliquot B (hydrolyzed) through mixed-mode cation exchange SPE cartridges.
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Wash with 5% methanol in water to remove hydrophilic interferences; elute with 5% ammonium hydroxide in methanol.
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Evaporate to dryness under a gentle nitrogen stream and reconstitute in the mobile phase.
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LC-HRMS/MS Acquisition:
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Inject onto a C18 reversed-phase column. Use a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).
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Operate the HRMS in positive electrospray ionization (ESI+) mode. Monitor the exact mass of the intact doxylamine N-glucuronide ( m/z ~447.21) and the characteristic neutral loss of the glucuronyl moiety (-176 Da) [[3]]([Link]).
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Self-Validating LC-HRMS/MS Workflow for Glucuronide Quantification
References
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[1] Holder CL, et al. "Metabolism of doxylamine succinate in Fischer 344 rats. Part III: Conjugated urinary and fecal metabolites." Journal of Analytical Toxicology, PubMed, NIH.[Link]
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[2] Korfmacher WA, et al. "Identification of two glucuronide metabolites of doxylamine via thermospray/mass spectrometry and thermospray/mass spectrometry/mass spectrometry." Journal of Analytical Toxicology, PubMed, NIH.[Link]
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[5] National Center for Biotechnology Information. "PubChem Compound Summary for CID 3162, Doxylamine." PubChem, NIH.[Link]
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[4] Cho B, et al. "Metabolites of Doxylamine succinate in Human Urine." Journal of the Pharmaceutical Society of Korea (YAKHAK HOEJI). [Link]
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[6] Luo H, et al. "N(+)-glucuronidation of aliphatic tertiary amines, a general phenomenon in the metabolism of H1-antihistamines in humans." Xenobiotica, PubMed, NIH.[Link]
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[3] MDPI. "Prediction and Validation of Phase II Glucuronide Conjugates in Urine Using Combined Non-Targeted and Targeted LC–HRMS/MS Workflows and Their Validation for over 200 Drugs." MDPI.[Link]
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[7] University of Helsinki. "N-Glucuronidation of Drugs and Other Xenobiotics." HELDA.[Link]
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[8] Zhou D, et al. "Human UDP-glucuronosyltransferase (UGT) 2B10 in drug N-glucuronidation: substrate screening and comparison with UGT1A3 and UGT1A4." Drug Metabolism and Disposition, PubMed, NIH.[Link]
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